molecular formula C23H17ClO7S B11407780 7-(2-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

7-(2-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11407780
M. Wt: 472.9 g/mol
InChI Key: WLMPVGSIPXZWAV-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a chlorophenyl group and a trimethoxybenzoate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxathiol Ring: The benzoxathiol ring can be synthesized by reacting 2-chlorophenyl thiol with an appropriate aldehyde or ketone under acidic conditions to form the corresponding thioacetal. This intermediate is then oxidized to form the benzoxathiol ring.

    Introduction of Trimethoxybenzoate Moiety: The trimethoxybenzoate group is introduced through esterification reactions. This involves reacting the benzoxathiol intermediate with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with cellular microtubules. The compound binds to the colchicine site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapy.

Properties

Molecular Formula

C23H17ClO7S

Molecular Weight

472.9 g/mol

IUPAC Name

[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H17ClO7S/c1-27-17-8-12(9-18(28-2)21(17)29-3)22(25)30-13-10-15(14-6-4-5-7-16(14)24)20-19(11-13)32-23(26)31-20/h4-11H,1-3H3

InChI Key

WLMPVGSIPXZWAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4Cl

Origin of Product

United States

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